1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
This compound (CAS: 710348-69-9) features a benzoimidazolone core (1H-benzo[d]imidazol-2(3H)-one) substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 5 and methyl groups at positions 1 and 3 . Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.10 g/mol. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a critical process in pharmaceutical and materials chemistry . The compound is hygroscopic and requires storage under inert conditions (2–8°C) .
Properties
IUPAC Name |
1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11-12(9-10)18(6)13(19)17(11)5/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWRQFIZFNVUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362243-58-0 | |
| Record name | 1,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
It is known that the compound is used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites.
Biochemical Pathways
The compound contributes to the formation of Li3N and LiBO2, which have high Li+ conductivity, thereby enhancing the transmission of Li+ through the SEI and the cathode electrolyte interface (CEI)
Result of Action
The compound’s action results in the formation of a dense and robust SEI that is rich in LiF. This SEI helps suppress the growth of lithium dendrites, thereby enhancing the performance and lifespan of lithium metal batteries (LMBs). In addition, the compound aids in the formation of Li3N and LiBO2, which improve Li+ transmission through the SEI and CEI.
Biological Activity
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a dimethyl substitution at the 1 and 3 positions and a dioxaborolane moiety that may enhance its biological activity through various mechanisms. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the BCL6 transcriptional repressor, which is implicated in the development of diffuse large B-cell lymphoma (DLBCL). Inhibitors targeting BCL6 can promote tumor regression by degrading this protein in cancer cells .
- In Vivo Studies : In xenograft mouse models, compounds structurally related to this benzimidazole demonstrated dose-dependent suppression of tumor growth without significant toxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural variations. A study on similar benzimidazolone derivatives highlighted that small changes in chemical structure could significantly affect their degradation activity against BCL6. The most effective derivatives were identified through systematic SAR analysis .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound A | 0.5 | Effective BCL6 degrader |
| Compound B | 1.0 | Moderate activity |
| Compound C | 10.0 | Low activity |
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests that modifications in their structure can lead to improved solubility and metabolic stability. For example:
- Solubility : Compounds with polar substituents showed enhanced solubility in physiological conditions .
- Metabolic Stability : Variations in substituent groups can lead to differing levels of metabolic stability in human liver microsomes .
Case Studies
Several studies have focused on the biological implications of compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one:
- Study on DLBCL : A series of benzimidazolone inhibitors were tested for their ability to degrade BCL6. The most potent compounds were able to reduce BCL6 levels significantly in vitro and in vivo models .
- Antiparasitic Activity : A related compound was evaluated for its effectiveness against visceral leishmaniasis. The study showed that certain structural modifications could enhance antiparasitic potency while maintaining low toxicity profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one have shown promising anticancer properties. For instance, derivatives of benzo[d]imidazole have been studied for their ability to inhibit cancer cell proliferation. The compound's interaction with DNA and its potential to induce apoptosis in cancer cells have been highlighted in various studies.
A notable study demonstrated that a related compound exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin on Caco-2 cancer cell lines, with an IC50 value of 16.63 ± 0.27 μM after 48 hours of treatment . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. Such studies provide insights into the mechanism of action and help in designing more effective derivatives with enhanced biological activity .
Synthesis of Functional Materials
The unique boron-containing structure of the compound allows it to be utilized in synthesizing functional materials. Research has explored its application in creating polymers and nanomaterials that exhibit specific electronic and optical properties. The incorporation of boron into organic frameworks can enhance the stability and performance of materials used in electronics and photonics.
Reagent for Organic Reactions
Due to its reactivity, 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one can serve as a valuable reagent in various organic synthesis reactions. It can facilitate cross-coupling reactions or act as a catalyst in forming complex organic molecules . This versatility makes it an important compound in synthetic organic chemistry.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzimidazolone vs. Benzooxazolone
- 3-Methyl-5-(tetramethyl-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 1220696-32-1): Replaces the benzimidazolone nitrogen with an oxygen atom, forming a benzoxazolone core (C₁₄H₁₈BNO₄, MW: 275.11 g/mol) . Reduced hydrogen-bonding capacity compared to benzimidazolone due to the absence of the NH group. Applications: Likely used in cross-coupling reactions but with altered electronic properties affecting reactivity.
Benzimidazolone vs. Benzoisoxazole
- 5-(Tetramethyl-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2): Features an isoxazole ring fused to benzene (C₁₃H₁₆BNO₃, MW: 245.08 g/mol) .
Substituent Variations
Boronate-Containing Imidazoles
- 1-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-imidazole (CAS: Not specified): Simpler imidazole core (C₁₀H₁₇BN₂O₂, MW: 208.07 g/mol) .
Indazole Derivatives
- 1-Benzyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-indazole (CAS: Not specified): Indazole core with a benzyl substituent (C₂₀H₂₃BN₂O₂, MW: 334.22 g/mol) .
Physicochemical and Spectral Properties
Preparation Methods
Route 1: Sequential Methylation and Miyaura Borylation
This route involves initial methylation of the benzoimidazolone core followed by halogenation and subsequent borylation.
Step 1: Synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
The benzoimidazolone core is methylated at the 1- and 3-positions using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where deprotonation of the NH groups facilitates alkylation.
Step 2: Bromination at the 5-Position
Bromination is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). The electrophilic aromatic substitution introduces a bromine atom at the 5-position, yielding 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Step 3: Miyaura Borylation
The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2). A catalyst system such as Pd(dppf)Cl2 and a base like potassium acetate facilitates the transmetallation, producing the target compound.
Key Data:
| Parameter | Conditions/Results |
|---|---|
| Methylation Yield | 85–90% |
| Bromination Yield | 70–75% |
| Borylation Yield | 45–50% |
| Catalyst | Pd(dppf)Cl2 (5 mol%) |
Route 2: Halogenation Prior to Methylation
This approach reverses the order of methylation and halogenation, which may mitigate steric hindrance during borylation.
Step 1: Bromination of Benzoimidazolone
Unsubstituted benzoimidazolone is brominated at the 5-position using bromine in acetic acid, yielding 5-bromo-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Methylation of Brominated Intermediate
Methylation with methyl iodide and sodium hydride introduces methyl groups at the 1- and 3-positions. The reaction requires careful temperature control to avoid debromination.
Step 3: Miyaura Borylation
Identical to Route 1, this step employs Pd(dppf)Cl2 and B2pin2 to install the boronate ester.
Key Data:
| Parameter | Conditions/Results |
|---|---|
| Bromination Yield | 65–70% |
| Methylation Yield | 75–80% |
| Borylation Yield | 40–45% |
Route 3: Direct C-H Borylation
This innovative method bypasses halogenation by employing iridium-catalyzed C-H borylation.
Step 1: Methylation of Benzoimidazolone
The core is methylated as in Route 1.
Step 2: Directed C-H Borylation
Using an iridium catalyst (e.g., Ir(cod)OMe) and B2pin2, the boronate group is introduced directly at the 5-position. The reaction leverages the directing effect of the adjacent carbonyl group.
Key Data:
| Parameter | Conditions/Results |
|---|---|
| Borylation Yield | 25–30% |
| Catalyst | Ir(cod)OMe (10 mol%) |
Comparative Analysis of Synthetic Methods
Table 1. Efficiency and Challenges Across Routes
| Route | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| 1 | High regioselectivity in bromination | Multiple steps; moderate borylation yield | 45% |
| 2 | Avoids steric hindrance during methylation | Risk of debromination during methylation | 40% |
| 3 | Step-economic; avoids halogenation | Low yield; requires specialized catalysts | 25% |
Route 1 remains the most widely adopted due to its reliability, whereas Route 3 offers potential for optimization in catalytic systems.
Optimization Strategies and Reaction Conditions
Catalyst Screening in Miyaura Borylation
Palladium catalysts such as Pd(OAc)2 and PdCl2(dppf) have been evaluated. The latter provides superior yields due to its stability and electron-donating ligands.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination and borylation efficiency by stabilizing intermediates. Conversely, ethereal solvents (THF, dioxane) improve catalyst activity in Miyaura reactions.
Temperature Control
Methylation requires mild conditions (40–60°C) to prevent side reactions, whereas borylation proceeds optimally at 80–100°C.
Challenges and Limitations
- Sensitivity of Boronate Esters: The pinacol boronate group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous protocols.
- Regioselectivity in Halogenation: Competing bromination at alternate positions (e.g., 4- or 6-) can occur, requiring precise stoichiometric control.
- Catalyst Cost: Iridium-based catalysts in Route 3 are cost-prohibitive for large-scale synthesis.
Q & A
Q. What are the critical steps in synthesizing 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield?
The synthesis typically involves:
- Borylation : Reacting a benzoimidazolone precursor with a boron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis.
- Methylation : Introducing methyl groups to the imidazole nitrogen atoms using methylating agents like methyl iodide.
Q. Key Conditions :
Methodological Insight : Use inert atmosphere (N₂/Ar) to prevent boronate oxidation. Characterize intermediates via H NMR to monitor reaction progress .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methyl groups at N1/N3, boronate at C5) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₇BN₂O₃, MW 260.10) and isotopic patterns for boron .
- Infrared Spectroscopy (IR) : Detects B-O (1350–1400 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches .
Note : X-ray crystallography (via SHELX programs) resolves ambiguities in regiochemistry .
Q. How should this compound be stored to ensure stability?
- Storage : Under inert gas (Ar) at 2–8°C to prevent hydrolysis of the dioxaborolane moiety .
- Handling : Use gloveboxes for air-sensitive steps. Hazards include skin/eye irritation (H315, H319); employ PPE and fume hoods .
Advanced Questions
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?
The boron center in the dioxaborolane group acts as an electrophilic site, enabling Suzuki-Miyaura cross-coupling with aryl halides. Key factors:
Q. Optimization Table :
| Substrate (Ar-X) | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | 75–90 | |
| Aryl chlorides | PdCl₂(dtbpf), CsF | 60–70 |
Challenge : Steric hindrance from the tetramethyl groups may reduce coupling efficiency with bulky substrates.
Q. What computational methods predict the electronic properties of this compound?
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals. The HOMO localizes on the imidazole ring, while the LUMO resides on the boronate, suggesting nucleophilic attack at boron .
- Solvent Effects : PCM models (e.g., in ethanol) show dipole moments (~5.2 D) influencing solubility .
Application : Predict regioselectivity in electrophilic substitutions (e.g., halogenation) .
Q. How can conflicting data on synthetic yields be resolved?
Case Study : Varying Pd catalysts (Pd(OAc)₂ vs. PdCl₂) yield discrepancies (65% vs. 82%):
- Root Cause : Ligand choice (e.g., dppf vs. PPh₃) affects catalyst stability.
- Resolution : Use B NMR to track boronate decomposition under suboptimal conditions .
Mitigation : Screen ligands (XPhos, SPhos) to balance activity and stability .
Q. What role does the imidazole ring play in modulating biological activity?
- Hydrogen Bonding : The 2-oxo group acts as a H-bond acceptor, enhancing binding to kinase targets (e.g., EGFR).
- Electronic Effects : Methyl groups at N1/N3 increase lipophilicity (logP ~2.1), improving membrane permeability .
Validation : Docking studies (AutoDock Vina) show binding affinity (-9.2 kcal/mol) to ATP-binding pockets .
Q. Are there alternative synthetic routes to access derivatives of this compound?
- Multi-Component Reactions : Combine benzoimidazolone precursors with boronic esters in one pot (yields ~70%) .
- Post-Functionalization : Click chemistry (e.g., CuAAC) introduces triazole moieties at the boronate site .
Table : Derivative Synthesis
| Derivative | Method | Yield (%) |
|---|---|---|
| Triazole conjugate | CuSO₄, sodium ascorbate | 65 |
| Fluorinated analog | Electrophilic fluorination | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
